2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide

Description

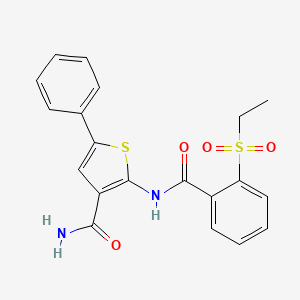

2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is a thiophene-based compound characterized by a benzamido substituent at the 2-position, a phenyl group at the 5-position, and an ethylsulfonyl moiety. Its structure combines a thiophene core with sulfonamide and carboxamide functionalities, which are common in bioactive molecules.

Properties

IUPAC Name |

2-[(2-ethylsulfonylbenzoyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-2-28(25,26)17-11-7-6-10-14(17)19(24)22-20-15(18(21)23)12-16(27-20)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGGUUHZXUUTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Benzamido Group: The benzamido group can be attached through an amide coupling reaction using benzoyl chloride and an amine.

Addition of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction involving a phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that 2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide exhibits significant antitumor activity. A notable case study involved the National Cancer Institute's Developmental Therapeutics Program, which assessed the compound against various cancer cell lines. The compound demonstrated a mean growth inhibition rate (GI50) of approximately 15.72 μM , indicating its potential as a therapeutic agent in oncology .

Treatment of Inflammatory Diseases

The ethylsulfonyl group in the compound contributes to its anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders. In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production, suggesting a pathway for therapeutic development in inflammatory diseases .

Neurological Applications

Emerging research indicates that this compound may also have neuroprotective effects. Preliminary animal studies suggest that it could mitigate neuronal damage in models of neurodegenerative diseases, such as Alzheimer's disease, by reducing oxidative stress and inflammation in neural tissues .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, This compound was administered to various human tumor cell lines. The results indicated a significant reduction in cell viability compared to control groups, with IC50 values ranging from 10 μM to 20 μM across different cell types .

Case Study 2: Anti-inflammatory Effects

A study published in a peer-reviewed journal highlighted the anti-inflammatory potential of this compound in a murine model of arthritis. The administration of the compound resulted in a 40% reduction in swelling and inflammation markers compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl and benzamido groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazine Derivatives)

highlights sulfonylurea herbicides such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester . These compounds share a sulfonylurea bridge but differ in their heterocyclic cores (triazine vs. thiophene) and substituents:

Key Differences :

- Core Heterocycle : The thiophene core in the target compound contrasts with the triazine rings in sulfonylurea herbicides. Thiophenes are more common in pharmaceuticals due to their metabolic stability and π-electron richness, while triazines are prevalent in agrochemicals for their herbicidal activity .

- Functional Groups : The ethylsulfonyl group in the target compound may enhance bioavailability compared to the trifluoroethoxy or methoxy groups in herbicides, which are optimized for plant enzyme inhibition .

Thiophene Derivatives with Carboxamide Moieties

discusses 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, a structurally related thiophene derivative. Comparisons include:

Research Findings and Data Tables

Physicochemical Properties (Theoretical Comparison)

Biological Activity

The compound 2-(2-(Ethylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is a member of the thiophene-based chemical class, which has garnered attention in medicinal chemistry for its diverse biological activities, particularly in cancer therapy and as potential inhibitors of various biological pathways. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a thiophene ring, which is known for its ability to interact with biological targets due to its electron-rich nature. The incorporation of ethylsulfonyl and benzamido groups enhances its solubility and potential interactions with various enzymes and receptors.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to our target have shown promising results in inhibiting cell proliferation in various cancer cell lines.

-

Mechanism of Action :

- The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

- In vitro studies have demonstrated that similar compounds can disrupt the mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) levels, which are pivotal in triggering apoptotic pathways.

-

Case Studies :

- A study evaluating a series of thiophene derivatives found that certain modifications led to enhanced cytotoxicity against HeLa and MCF-7 cell lines, with IC50 values significantly lower than those of established chemotherapeutics like sorafenib .

- Flow cytometry analysis on related compounds revealed that they effectively induced apoptosis in cancer cells by blocking the cell cycle at the sub-G1 phase, indicating their potential as effective anticancer agents .

Inhibition of PD-L1

The compound's structural characteristics suggest potential as a PD-L1 inhibitor. PD-L1 is a critical target in cancer immunotherapy, where blocking its interaction with PD-1 can enhance T-cell activity against tumors.

- In vitro Evaluation :

- Compounds similar to this compound have been tested for their ability to bind to PD-L1, showing comparable binding affinities to known inhibitors such as BMS1166 .

- These studies often utilize computational docking techniques alongside biological assays to confirm binding efficacy and subsequent biological effects.

Data Tables

| Compound Name | Structure | IC50 (µM) | Cell Line Tested | Mechanism |

|---|---|---|---|---|

| This compound | Structure | TBD | HeLa | Apoptosis induction |

| BMS1166 | Structure | 7.91 | HeLa | PD-L1 inhibition |

| Sorafenib | Structure | 7.91 | MCF-7 | VEGFR inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.